molecular formula C5H11O7P B15400260 2-deoxy-alpha-D-ribose 1-phosphate CAS No. 17039-17-7

2-deoxy-alpha-D-ribose 1-phosphate

Cat. No.: B15400260
CAS No.: 17039-17-7
M. Wt: 214.11 g/mol
InChI Key: KBDKAJNTYKVSEK-VPENINKCSA-N
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Description

Significance within Nucleotide Metabolism and Homeostasis

The primary significance of 2-deoxy-alpha-D-ribose 1-phosphate lies in its role in the pyrimidine (B1678525) salvage pathway. nih.govwikipedia.org This pathway is a critical mechanism for recycling nucleobases and nucleosides that result from the breakdown of DNA and RNA. In certain cells, particularly terminally differentiated ones like neurons, salvage pathways are the predominant source of nucleotides, making the intermediates of these pathways vital for cellular maintenance and function. mdpi.com

Overview of its Central Role as a Metabolic Intermediate

As a central metabolic intermediate, this compound is positioned at the convergence of catabolic and anabolic reactions. Its formation is primarily catalyzed by nucleoside phosphorylases, most notably thymidine (B127349) phosphorylase. nih.govresearchgate.net This enzyme reversibly breaks down thymidine in the presence of inorganic phosphate (B84403) to yield thymine (B56734) and this compound. nih.govresearchgate.net Similarly, other pyrimidine-nucleoside phosphorylases can act on deoxyuridine to produce uracil (B121893) and this compound. wikipedia.orgwikipedia.org

Once formed, this compound has several metabolic fates. It is a key substrate for phosphopentomutase, an enzyme that catalyzes its isomerization to 2-deoxy-D-ribose (B167953) 5-phosphate. nih.govnih.gov This conversion channels the deoxyribose unit into the pentose (B10789219) phosphate pathway, a central hub of cellular metabolism that generates precursors for nucleotide synthesis and reducing power in the form of NADPH.

Furthermore, this compound serves as a donor of the deoxyribose group in the synthesis of new deoxynucleosides. nih.govtandfonline.com Nucleoside phosphorylases can catalyze the reverse reaction, transferring the this compound to a different nucleobase to form a new deoxynucleoside. wikipedia.org This makes it a valuable precursor in the enzymatic synthesis of various modified and biologically active nucleoside analogues. nih.govtandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17039-17-7

Molecular Formula

C5H11O7P

Molecular Weight

214.11 g/mol

IUPAC Name

[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C5H11O7P/c6-2-4-3(7)1-5(11-4)12-13(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+,5+/m0/s1

InChI Key

KBDKAJNTYKVSEK-VPENINKCSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O

Canonical SMILES

C1C(C(OC1OP(=O)(O)O)CO)O

Origin of Product

United States

Metabolic Pathways Involving 2 Deoxy Alpha D Ribose 1 Phosphate

Deoxyribonucleoside Catabolism and Degradation Pathways

The breakdown of deoxyribonucleosides, the building blocks of DNA, is a fundamental cellular process. 2-Deoxy-alpha-D-ribose 1-phosphate emerges as a key product in this process, originating from both purine (B94841) and pyrimidine (B1678525) deoxyribonucleosides.

The catabolism of purine deoxyribonucleosides, such as deoxyadenosine (B7792050) and deoxyguanosine, is initiated by the enzyme purine nucleoside phosphorylase (PNP). This enzyme catalyzes the phosphorolytic cleavage of the N-glycosidic bond that links the purine base (adenine or guanine) to the deoxyribose sugar. This reaction yields a free purine base and this compound. researchgate.net In humans, S-methyl-5'-thioadenosine phosphorylase (MTAP) also plays a significant role in this process, primarily salvaging adenine (B156593) and methionine from methylthioadenosine (MTA). wikipedia.org MTAP cleaves MTA into adenine and 5-methylthioribose-1-phosphate through the addition of an inorganic phosphate (B84403). wikipedia.org

EnzymeSubstrateProducts
Purine Nucleoside Phosphorylase (PNP)DeoxyadenosineAdenine + this compound
Purine Nucleoside Phosphorylase (PNP)DeoxyguanosineGuanine (B1146940) + this compound
S-methyl-5'-thioadenosine phosphorylase (MTAP)S-methyl-5'-thioadenosine (MTA)Adenine + 5-methylthioribose-1-phosphate

Similarly, the breakdown of pyrimidine deoxyribonucleosides like thymidine (B127349) involves the action of thymidine phosphorylase. This enzyme facilitates the reversible phosphorolysis of thymidine, breaking it down into thymine (B56734) and this compound. wikipedia.orgebi.ac.ukyoutube.com This reaction is a critical step in pyrimidine catabolism and contributes to the pool of this compound within the cell.

EnzymeSubstrateProducts
Thymidine PhosphorylaseThymidineThymine + this compound

Once formed, this compound is typically not a final endpoint. It is further metabolized in a pathway that ultimately feeds into central carbon metabolism. The enzyme phosphopentomutase, also known as phosphodeoxyribomutase, catalyzes the isomerization of this compound to 2-deoxy-D-ribose (B167953) 5-phosphate. nih.govnih.gov

Subsequently, the enzyme deoxyribose-phosphate aldolase (B8822740) (DERA) cleaves 2-deoxy-D-ribose 5-phosphate into two smaller molecules: glyceraldehyde-3-phosphate and acetaldehyde (B116499). wikipedia.orgyoutube.com Glyceraldehyde-3-phosphate can directly enter the glycolytic pathway to be used for energy production, while acetaldehyde can be converted to acetyl-CoA and enter the Krebs cycle. wikipedia.org This degradation pathway ensures that the sugar moiety of deoxyribonucleosides is efficiently utilized for cellular energy needs.

Nucleotide Salvage Pathways

In addition to its role in catabolism, this compound is a key player in nucleotide salvage pathways. These pathways are essential for recycling nucleobases and nucleosides, conserving the energy that would be required for their de novo synthesis. wikipedia.org

In purine salvage, the process is largely dependent on the availability of 5-phosphoribosyl 1-pyrophosphate (PRPP). nih.gov While this compound itself is not directly used to salvage purine bases, its precursor, ribose 1-phosphate, is crucial. In rat brain extracts, it has been shown that ribose 1-phosphate, derived from uridine, can be converted to PRPP. nih.gov This PRPP is then utilized by enzymes like adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to salvage purine bases such as adenine and hypoxanthine (B114508), converting them into their respective nucleotides. nih.gov

The role of this compound is more direct in pyrimidine salvage. Thymidine phosphorylase, the same enzyme involved in its formation from thymidine catabolism, can also catalyze the reverse reaction. wikipedia.org It can add this compound to the pyrimidine base thymine, forming the deoxynucleoside thymidine. wikipedia.org This thymidine can then be phosphorylated by thymidine kinase to form thymidine monophosphate (TMP), which can be further phosphorylated to thymidine triphosphate (TTP) for DNA synthesis. wikipedia.org This demonstrates the dual role of thymidine phosphorylase and the central importance of this compound in maintaining the cellular pool of pyrimidine deoxynucleotides.

Interconversion with Pentose (B10789219) Phosphate Pathway Intermediates

This compound can be interconverted with an intermediate of the pentose phosphate pathway (PPP), a major route for the synthesis of NADPH and the production of pentose sugars. This interconversion is facilitated by the enzyme phosphopentomutase . This enzyme catalyzes the transfer of the phosphate group from the C1 position to the C5 position, converting this compound into 2-deoxy-D-ribose 5-phosphate . ebi.ac.uk The latter can then be further metabolized. For instance, the enzyme deoxyribose-phosphate aldolase can cleave 2-deoxy-D-ribose 5-phosphate into glyceraldehyde-3-phosphate and acetaldehyde, which can enter glycolysis and other central metabolic pathways. ebi.ac.uk

Synthesis of the Compound

Enzymatic Synthesis

Enzymatic synthesis is often favored for its high specificity and efficiency under mild reaction conditions. Nucleoside phosphorylases are key enzymes in this process. A common method involves the phosphorolysis of deoxynucleosides, such as 7-methyl-2'-deoxyguanosine, in the presence of purine (B94841) nucleoside phosphorylase to produce this compound in high yields. researchgate.net This biocatalytic approach is instrumental in producing the compound for research and for the subsequent enzymatic synthesis of various modified nucleosides.

Chemical Synthesis

Chemical synthesis provides an alternative route that can be scaled up for larger quantities. A notable achievement in this area is the stereoselective synthesis of the alpha-anomer of 2-deoxy-D-ribose (B167953) 1-phosphate. One reported method utilizes a crystallization-induced asymmetric transformation, which allows for the preferential crystallization of the desired alpha-isomer from a mixture, achieving a high degree of stereoselectivity. researchgate.net

Biological Roles and Cellular Implications

Role in Maintaining Nucleotide Pool Balance

The salvage pathway for pyrimidine (B1678525) nucleosides plays a crucial role in maintaining the balance of the nucleotide pool. nih.govfiveable.me Within this pathway, 2-deoxy-alpha-D-ribose 1-phosphate is a key product of the breakdown of pyrimidine deoxyribonucleosides. researchgate.net This process is catalyzed by enzymes like thymidine (B127349) phosphorylase, which converts thymidine to thymine (B56734) and this compound. nih.govebi.ac.uk The resulting free pyrimidine bases can then be reincorporated into the nucleotide pool. researchgate.net This salvage mechanism provides an alternative to the more energy-intensive de novo synthesis pathways for purines and pyrimidines. ebi.ac.uk

The interconversion of nucleosides, facilitated by phosphorylases that produce this compound, is essential for salvaging purine (B94841) and pyrimidine bases. nih.gov In some organisms, this compound can be used to synthesize deoxyribomononucleotides from purine and pyrimidine bases, further highlighting its role in nucleotide metabolism. asm.org

Contributions to Deoxynucleoside Homeostasis

Deoxynucleoside homeostasis, the stable maintenance of deoxynucleoside levels, is critical for normal cellular function. Thymidine phosphorylase is a key regulator of cellular thymidine levels, breaking it down into thymine and this compound. ruc.dk This enzymatic action is crucial for preventing imbalances in deoxynucleoside triphosphate (dNTP) pools, which can be mutagenic. ruc.dk

The reversible reaction catalyzed by thymidine phosphorylase allows for the transfer of the deoxyribosyl group from one pyrimidine base to another, a process known as transglycosylation. ebi.ac.uk This contributes to the salvage pathway of nucleoside biosynthesis, ensuring a balanced supply of deoxynucleosides for DNA synthesis and repair. ebi.ac.ukruc.dk The generation of this compound from deoxynucleosides is a central part of this homeostatic mechanism. nih.gov

Connection to Cellular Energy Metabolism (via glycolysis intermediates)

This compound provides a direct link between nucleoside metabolism and central carbon metabolism, including glycolysis. nih.gov Through a series of enzymatic reactions, this compound can be converted into intermediates of the glycolytic pathway. First, it is isomerized to 2-deoxyribose 5-phosphate by phosphopentomutase. nih.govasm.org Subsequently, 2-deoxyribose 5-phosphate aldolase (B8822740) cleaves 2-deoxyribose 5-phosphate into glyceraldehyde-3-phosphate and acetaldehyde (B116499). nih.govasm.orgdtu.dk

Glyceraldehyde-3-phosphate is a key intermediate in glycolysis, directly entering this central energy-producing pathway. researchgate.net This metabolic connection allows the sugar moiety of deoxynucleosides to be utilized as a carbon and energy source for the cell. nih.govdtu.dk

Influence on Cellular Processes through Downstream Metabolites

The downstream metabolites of this compound exert significant influence on various cellular activities, including DNA integrity, oxidative stress, and angiogenesis.

Role in DNA Structure and Function (as 2-deoxyribose precursor)

This compound serves as a crucial precursor for the synthesis of 2-deoxyribose, an essential component of deoxyribonucleic acid (DNA). aacrjournals.orgaacrjournals.org The availability of an adequate supply of deoxyribonucleoside triphosphates (dNTPs), which are built upon the deoxyribose sugar, is vital for the fidelity and efficiency of DNA polymerases during DNA replication and repair. nih.gov Imbalances in the dNTP pool can negatively impact a wide range of chromosomal activities. nih.gov

Modulation of Cellular Oxidative Stress (mechanistic)

This compound and its downstream product, 2-deoxyribose, can modulate cellular oxidative stress. ahajournals.org The production of this compound has been linked to the generation of reactive oxygen species (ROS). ahajournals.orgunil.ch Specifically, this compound can act intracellularly to directly activate the NADPH oxidase 2 (NOX2) complex. nih.govresearchgate.net This activation leads to an increase in ROS generation. nih.govresearchgate.net

This increase in ROS can, in turn, trigger redox-dependent cellular responses. For instance, the activation of the transcription factor nuclear factor kappa B (NF-κB) is a downstream consequence of NOX2-mediated ROS production. nih.gov This pathway highlights a direct mechanistic link between this compound metabolism and the cellular oxidative stress response.

Angiogenic Factor Modulation (mechanistic)

This compound is recognized as a pro-angiogenic molecule that can stimulate the migration and proliferation of endothelial cells, key processes in angiogenesis (the formation of new blood vessels). ahajournals.orgnih.gov This effect is mediated through the generation of reactive oxygen species (ROS). ahajournals.orgnih.gov

The mechanistic link involves the activation of NADPH oxidase 2 (NOX2) by intracellular this compound, leading to increased ROS production. nih.govresearchgate.net This ROS-dependent signaling cascade results in the activation of the transcription factor NF-κB. nih.gov Activated NF-κB then induces the upregulation of vascular endothelial growth factor receptor 2 (VEGFR2), a key receptor in angiogenesis. nih.gov Furthermore, this compound has been shown to upregulate the expression of integrin β3 in a ROS-dependent manner, which also contributes to its pro-angiogenic activity. ahajournals.orgnih.gov

Regulation of 2 Deoxy Alpha D Ribose 1 Phosphate Metabolism

Transcriptional and Post-Transcriptional Control of Associated Enzymes

The concentration and activity of enzymes that synthesize or catabolize 2-deoxy-alpha-D-ribose 1-phosphate are tightly controlled at the genetic level. The primary enzyme responsible for the production of this compound is Thymidine (B127349) Phosphorylase (TP).

Thymidine Phosphorylase (TP): Thymidine Phosphorylase, also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine (B1678525) salvage pathway. ebi.ac.uk It catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and this compound. The expression of the gene encoding TP is a critical point of regulation. In many types of tumor cells, the expression of TP is significantly upregulated. ebi.ac.uk This increased expression is associated with a poor prognosis and is linked to the promotion of angiogenesis, the formation of new blood vessels. ebi.ac.uksigmaaldrich.com

Research findings indicate that the product of the TP-catalyzed reaction, 2-deoxy-D-ribose (B167953), can induce oxidative stress. ebi.ac.uknih.gov In carcinoma cells that overexpress TP, the presence of its substrate, thymidine, leads to increased oxidative stress and the subsequent secretion of angiogenic factors such as vascular endothelial growth factor (VEGF) and interleukin-8. ebi.ac.uk This suggests a feed-forward mechanism where the enzyme's activity creates a microenvironment that further promotes conditions favorable for tumor growth. The transcriptional control of TP is therefore integrated with cellular stress response pathways.

Another key enzyme in nucleoside metabolism is Purine (B94841) Nucleoside Phosphorylase (PNP) , which is involved in the breakdown of purine nucleosides and operates via a similar phosphorylase mechanism. ymdb.ca The regulation of these phosphorylases ensures a balanced supply of deoxyribose units for DNA repair and synthesis.

EnzymeGene (Human)FunctionRegulatory Notes
Thymidine Phosphorylase (TP) / Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF)TYMPCatalyzes: Thymidine + phosphate (B84403) ↔ thymine + this compoundUpregulated in many cancers; expression linked to angiogenesis and oxidative stress. ebi.ac.uk
Purine Nucleoside Phosphorylase (PNP)PNPCatalyzes the phosphorolysis of purine nucleosides (e.g., inosine (B1671953), guanosine). ymdb.caEssential for purine salvage; deficiencies lead to severe immunodeficiency.
2-Deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA)DERACatalyzes the reversible reaction: 2-deoxy-D-ribose 5-phosphate ↔ glyceraldehyde 3-phosphate + acetaldehyde (B116499). nih.govConnects deoxyribose metabolism to glycolysis.

Allosteric Regulation and Feedback Mechanisms

The catalytic activity of enzymes in the this compound pathway is also subject to immediate control through allosteric regulation and feedback mechanisms. These controls allow for rapid adjustments to metabolic flux in response to changing cellular needs without altering enzyme expression levels.

The enzymatic reaction catalyzed by thymidine phosphorylase is reversible. The direction of the reaction is largely determined by the relative concentrations of the substrates and products. An accumulation of this compound can, by the principle of mass action, drive the reverse reaction to synthesize thymidine, thus acting as a form of product-driven feedback.

While specific allosteric sites on thymidine phosphorylase are not as extensively characterized as those in other metabolic enzymes, the activity of nucleoside phosphorylases can be influenced by the availability of their substrates, including inorganic phosphate. The levels of phosphate can therefore modulate the rate of this compound production.

Interactions with Other Metabolic Pathways

The metabolism of this compound is not an isolated process but is instead a crucial junction point, linking several major metabolic networks within the cell.

Pyrimidine and Purine Salvage Pathways: The primary role of this compound is as a key intermediate in the salvage of pyrimidines and purines. ebi.ac.uknih.gov It provides the deoxyribose moiety for the synthesis of deoxynucleosides, which are subsequently phosphorylated to become deoxynucleotides, the building blocks of DNA. britannica.com This pathway is critical for providing nucleotides for DNA replication and repair, especially in cells that are not actively synthesizing them de novo.

Pentose (B10789219) Phosphate Pathway (PPP) and Glycolysis: this compound can be converted by the enzyme phosphopentomutase to 2-deoxy-D-ribose 5-phosphate. nih.govymdb.ca This isomer can then be catabolized by the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA). DERA breaks down 2-deoxy-D-ribose 5-phosphate into two key metabolites: glyceraldehyde-3-phosphate and acetaldehyde. nih.gov Glyceraldehyde-3-phosphate is a central intermediate in both glycolysis and the pentose phosphate pathway, directly linking deoxyribose catabolism to cellular energy production and the synthesis of reductive power (NADPH).

Oxidative Stress and Glycation Pathways: The precursor sugar, 2-deoxy-D-ribose, is a potent reducing sugar. ebi.ac.uknih.gov Its accumulation, potentially from the dephosphorylation of this compound, can lead to cellular damage. It has been shown to increase the formation of reactive oxygen species (ROS) and contribute to the non-enzymatic glycation of proteins, forming advanced glycation end products (AGEs). nih.gov This connects the metabolism of this deoxy-sugar to pathways of cellular stress and damage, which has implications in various disease states.

Mechanistic Basis of Pathological States Linked to 2 Deoxy Alpha D Ribose 1 Phosphate Dysregulation

Role in Nucleotide Metabolism Disorders

Dysregulation of 2-deoxy-alpha-D-ribose 1-phosphate is centrally implicated in the pathogenesis of several nucleotide metabolism disorders. These conditions arise from the cell's inability to properly synthesize or degrade purine (B94841) and pyrimidine (B1678525) nucleotides, the fundamental building blocks of DNA and RNA.

Purine Metabolism Deficiencies

A key example of a purine metabolism disorder linked to this compound is Purine Nucleoside Phosphorylase (PNP) deficiency . PNP is an enzyme that catalyzes the reversible phosphorolysis of purine nucleosides, such as deoxyguanosine and deoxyinosine, to their respective purine bases and this compound. umich.edu

In PNP deficiency, the inability to effectively carry out this reaction leads to an accumulation of the enzyme's substrates, particularly deoxyguanosine. This accumulation has profound consequences for lymphocyte function. The excess deoxyguanosine is phosphorylated to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are toxic to T-lymphocytes, leading to impaired cell-mediated immunity. While B-lymphocyte function is generally less affected, the severe T-cell dysfunction results in a severe combined immunodeficiency (SCID)-like phenotype, characterized by recurrent infections. medbullets.comnih.gov The neurological impairments seen in about two-thirds of patients with PNP deficiency, ranging from developmental delay to spasticity, are also thought to be a consequence of the toxic accumulation of these metabolites. nih.gov

The core biochemical mechanism involves the feedback inhibition of ribonucleotide reductase by high levels of dGTP. Ribonucleotide reductase is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis and repair. uniroma1.itmsdmanuals.com Inhibition of this enzyme leads to a depletion of other deoxyribonucleotides, ultimately impairing DNA replication and leading to apoptosis, particularly in rapidly dividing cells like lymphocytes.

Pyrimidine Metabolism Disorders

The involvement of this compound in pyrimidine metabolism disorders is primarily through its role as a substrate for thymidine (B127349) phosphorylase (TP) . TP, also known as platelet-derived endothelial cell growth factor (PD-ECGF), catalyzes the reversible conversion of thymidine to thymine (B56734) and this compound. nih.gov

Dysregulation of TP activity, and consequently the levels of this compound, is a hallmark of certain pyrimidine metabolism disorders. For instance, in conditions where TP is overexpressed, such as in some cancers, the increased production of this compound can promote angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov

Implications in Cellular Dysregulation

Beyond inherited metabolic disorders, the dysregulation of this compound has significant implications for broader cellular processes, including those that go awry in cancer and neurodegenerative diseases.

Cancer Metabolism Research

In the context of cancer, the role of this compound is closely tied to the enzyme thymidine phosphorylase (TP). nih.gov Elevated levels of TP are found in a variety of solid tumors and are often associated with a poor prognosis. nih.gov The enzymatic activity of TP, which produces 2-deoxy-alpha-D-ribose and subsequently this compound, is crucial for its pro-angiogenic effects. nih.gov

Mechanistically, 2-deoxy-D-ribose (B167953), the precursor to this compound in this reaction, has been shown to promote the chemotactic activity of endothelial cells, a key step in angiogenesis. nih.gov It can also protect some cancer cell lines from hypoxia-induced apoptosis, thereby promoting tumor survival. nih.gov These findings suggest that this compound, or its immediate precursor, acts as a downstream mediator of TP's function in promoting tumor progression. nih.gov Furthermore, the metabolic reprogramming observed in cancer cells often involves alterations in glucose and glutamine metabolism, which can impact pathways that intersect with nucleotide metabolism, such as the hexosamine biosynthetic pathway and the tricarboxylic acid (TCA) cycle, potentially influencing DNA repair processes. nih.gov

Neurodegenerative Research

The link between this compound and neurodegeneration is an emerging area of research. One of the key mechanisms under investigation involves the accumulation of DNA damage. embopress.org In certain neurodegenerative conditions, there is evidence of increased oxidative stress and subsequent DNA damage. The repair of this damage requires a balanced supply of deoxyribonucleotides.

Disruptions in purine and pyrimidine metabolism that affect the availability of this compound can, in turn, impact the pool of deoxyribonucleotides available for DNA repair. For example, mutations in proteins involved in single-strand break repair (SSBR) have been exclusively linked to neurodegenerative syndromes. embopress.org The accumulation of DNA damage can lead to hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP1), a DNA damage sensor. embopress.org This overactivation can deplete cellular energy stores and trigger cell death pathways, contributing to the progressive loss of neurons seen in these diseases.

Furthermore, studies have explored the role of D-ribose, a related sugar, in the context of Alzheimer's disease. D-ribose can promote the formation of advanced glycation end products (AGEs), which are implicated in the pathology of Alzheimer's by contributing to the aggregation of proteins like tau and amyloid-beta. nih.govresearchgate.net While distinct from this compound, this highlights the potential for sugar metabolism dysregulation to contribute to neurodegenerative processes. Chronic overconsumption of D-ribose has been shown to cause cognitive impairments in animal models, and it may induce mitochondrial dysfunction and damage mitophagy, a process for clearing damaged mitochondria. mdpi.com

Research Methodologies and Synthetic Approaches

Enzymatic Synthesis of 2-Deoxy-alpha-D-ribose 1-Phosphate for Research

The enzymatic synthesis of this compound is a important process for research, primarily due to its role as a key intermediate in the production of various 2'-deoxynucleosides. tandfonline.com A straightforward and efficient method for producing 2-deoxy-α-D-ribose 1-phosphate involves the enzymatic phosphorolysis of 7-methyl-2'-deoxyguanosine. nih.govresearchgate.net This biocatalytic approach is favored because it can achieve nearly quantitative yields, which is a significant improvement over traditional chemical synthesis methods that often result in low yields and a mixture of isomers. researchgate.net

Utilizing Nucleoside Phosphorylases in Biocatalytic Cascades

Nucleoside phosphorylases (NPs) are central to the enzymatic synthesis of this compound. researchgate.net These enzymes catalyze the reversible phosphorolysis of nucleosides, breaking them down into a nucleobase and the corresponding sugar-1-phosphate. researchgate.net Biocatalytic cascades, which involve a series of enzymatic reactions, are frequently employed to synthesize nucleoside analogs. nih.gov

The phosphorolysis of 7-methylguanosine (B147621) derivatives has been shown to be an essentially irreversible reaction, leading to high yields of the desired sugar phosphate (B84403). researchgate.net This circumvents the thermodynamic limitations often encountered with natural nucleosides. rsc.orgresearchgate.net To further drive the reaction to completion, a "product removal" strategy can be implemented. For example, a guanine (B1146940) deaminase can be used to remove the guanine byproduct, shifting the equilibrium towards the formation of this compound. researchgate.netchemrxiv.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of enzymatically synthesized this compound. Key factors that are often adjusted include substrate concentrations, pH, temperature, and the choice of enzymes.

The use of 7-methyl-2'-deoxyguanosine as a substrate has led to significantly higher isolated yields (74–96%) compared to previous methods. researchgate.net In some cases, the yield of the α-anomer can be as high as 99%. researchgate.net The reaction conditions for a cascade involving a guanine deaminase have been optimized to allow for near-total conversion of the starting material, resulting in isolated yields of up to 79% and a purity of 94% without the need for chromatography. researchgate.netchemrxiv.org

ParameterCondition/EnzymeResultReference
Starting Material7-methyl-2'-deoxyguanosineNearly quantitative yields of 2-deoxy-α-D-ribose 1-phosphate. researchgate.net
Enzyme CascadeRibokinase, Phosphopentomutase, Nucleoside PhosphorylaseConversion of 2-deoxyribose to its 1-α-phosphate. nih.gov
Equilibrium ShiftGuanine deaminaseNear-total conversion and high purity by removing guanine byproduct. researchgate.netchemrxiv.org
Yield OptimizationCrystallization-induced asymmetric transformation99% yield of the desired α-anomer. researchgate.net

Chemical Synthesis Strategies

While enzymatic methods are often preferred, chemical synthesis remains a vital approach for producing this compound and its analogs. A notable achievement in this area was the first stereoselective synthesis of the compound, which was crucial for developing scalable processes for producing 2'-deoxynucleosides. tandfonline.com

A common strategy involves the nucleophilic substitution of a protected chlorosugar. tandfonline.com Modifications to existing methods, such as using tri(n-octyl)amine to increase the solubility of the phosphate salt, have been shown to facilitate this substitution. tandfonline.com The synthesis of the anomeric 2-deoxy-D-ribofuranose 1-phosphates has been a subject of research for many years. acs.org

Development of Stable Analogues and Derivatives for Research

A significant focus of chemical synthesis has been the development of stable analogues of this compound. These analogues are valuable tools for studying the enzymes involved in its metabolism. Malonate ethers and phosphonate (B1237965) derivatives of 2-deoxyribose and 2-deoxy-2-fluoroarabinose have been synthesized as stable mimics of the natural phosphate. documentsdelivered.com In most of these syntheses, the alpha-anomer is the major isomer produced. documentsdelivered.com

NMR conformational analysis has shown that these analogues often have similar conformational equilibria to the natural compound. documentsdelivered.com However, it is noteworthy that these synthesized analogues did not show inhibitory activity against E. coli thymidine (B127349) phosphorylase or other enzymes involved in hypoxanthine (B114508) and inosine (B1671953) metabolism in intact CEM cells. documentsdelivered.com

Enzyme Engineering and Directed Evolution for this compound Metabolism

Enzyme engineering and directed evolution are powerful tools for improving the enzymes involved in the metabolism of this compound and its precursors. A key enzyme in this context is 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), which catalyzes a reversible aldol (B89426) reaction to produce 2-deoxy-D-ribose-5-phosphate. vtt.finih.gov

Protein engineering studies have focused on optimizing the substrate specificity, efficiency, and stability of DERA enzymes. vtt.fi Strategies such as structure-based design, directed evolution, and machine learning-guided protein engineering have been employed to enhance the synthetic utility of these enzymes. vtt.fi One of the major challenges with natural DERAs is their low tolerance to high concentrations of acetaldehyde (B116499), a substrate in the reaction, which can inactivate the enzyme. wikipedia.org Directed evolution has been successfully used to improve the acetaldehyde tolerance of DERA, making it more suitable for industrial applications. wikipedia.org

Engineering of DERA Enzymes for Novel Synthesis

Deoxyribose-5-phosphate aldolase (DERA), officially known as 2-deoxy-D-ribose-5-phosphate aldolase (EC 4.1.2.4), is a Class I aldolase that plays a pivotal role in the reversible aldol reaction between acetaldehyde and D-glyceraldehyde-3-phosphate to form 2-deoxy-D-ribose-5-phosphate. Current time information in Waterloo Regional Municipality, CA.nih.gov This unique ability to catalyze the condensation of two aldehydes makes DERA a highly attractive biocatalyst for the formation of carbon-carbon bonds in the synthesis of a variety of valuable chemicals, including statin side chains. nih.govresearchgate.net

However, the practical application of wild-type DERA enzymes can be hampered by factors such as low tolerance to high concentrations of aldehyde substrates, which can lead to inactivation. nih.govoup.com To overcome these limitations, significant research has been dedicated to engineering DERA enzymes with improved properties. These efforts employ a range of protein engineering strategies, including rational design, directed evolution, and machine learning-guided approaches. Current time information in Waterloo Regional Municipality, CA.nih.gov

Rational Design and Site-Directed Mutagenesis:

Leveraging the known three-dimensional structures of DERA enzymes, researchers can rationally design mutations to alter their properties. For instance, the active site of E. coli DERA contains key residues such as Lys167, which forms a covalent intermediate with the donor aldehyde, and Asp102 and Lys201, which are involved in proton transfer steps. nih.gov Site-directed mutagenesis of residues in and around the active site has led to variants with enhanced characteristics. neb.comresearchgate.net

One notable example is the engineering of DERA for improved stability and activity. In a study on the DERA from Pectobacterium atrosepticum (PaDERA), a C49M mutation was introduced, which had been previously shown to increase acetaldehyde tolerance in E. coli DERA (EcDERA). This mutation resulted in a significant improvement in the acetaldehyde tolerance of PaDERA as well. oup.com Another study focused on the Ser238 residue in EcDERA, which forms a hydrogen bond with the phosphate group of the natural substrate. A Ser238Asp mutation resulted in a 2.5-fold improvement in the retro-aldol reaction with the non-phosphorylated substrate, 2-deoxy-D-ribose (B167953). nih.govnih.gov

Directed Evolution:

Directed evolution involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements. This approach has been successfully applied to enhance the resistance of DERA to chloroacetaldehyde (B151913) and improve its catalytic activity. By combining beneficial mutations identified through directed evolution, a DERA variant with a tenfold improvement in the synthesis of a key statin intermediate was developed. nih.govresearchgate.net

The table below summarizes the kinetic parameters of some wild-type and engineered DERA enzymes, illustrating the impact of these engineering efforts.

Enzyme VariantSubstrateK_M (mM)k_cat (s⁻¹)k_cat/K_M (M⁻¹s⁻¹)Reference
Wild-type E. coli DERA2-deoxy-D-ribose-5-phosphate0.024145.8 x 10⁵ nih.gov
S238D E. coli DERA2-deoxy-D-ribose--- nih.gov
Wild-type P. atrosepticum DERA2-deoxy-D-ribose-5-phosphate0.45 ± 0.1217.67 ± 1.0139.1 ± 9.4 x 10³ mdpi.com
Wild-type E. coli DERA (in comparative study)2-deoxy-D-ribose-5-phosphate0.13 ± 0.064.21 ± 0.2131.25 ± 11.7 x 10³ mdpi.com
S239P E. coli DERA2-deoxy-D-ribose-5-phosphate3.4 ± 0.4 x 10⁻³9.2 ± 0.82.7 x 10³ rsc.org

Table 1: Kinetic Parameters of Wild-Type and Engineered DERA Enzymes. Note that assay conditions may vary between studies.

Improving Efficiency and Specificity of Nucleoside Phosphorylases

Nucleoside phosphorylases (NPs) are a class of enzymes that catalyze the reversible phosphorolysis of nucleosides to their respective bases and a pentose-1-phosphate. fuerstlab.comnih.gov Specifically, purine (B94841) nucleoside phosphorylase (PNP) and pyrimidine (B1678525) nucleoside phosphorylases, such as thymidine phosphorylase (TP), are instrumental in the synthesis of nucleoside analogues, where this compound serves as the crucial glycosyl donor. nih.govplos.org The efficiency and specificity of these enzymes are critical for the economically viable production of therapeutic nucleosides.

Engineering for Altered Substrate Specificity:

The substrate specificity of NPs can be a limiting factor in the synthesis of novel nucleoside analogues. Protein engineering techniques have been employed to broaden the substrate scope of these enzymes. For instance, human purine nucleoside phosphorylase (hPNP) has been engineered to accept 2',3'-dideoxyinosine (ddI), an unnatural substrate. Through a combination of site-directed mutagenesis, guided by computational modeling, and directed evolution, a variant with a 9-fold improvement in kcat and a greater than 2-fold reduction in KM for ddI was created. nih.gov The Y88F mutation was identified as a key change that modulates ribose selectivity. nih.gov

Similarly, thymidine phosphorylases have been the subject of engineering to alter their substrate specificity. While native human hepatic TP is highly specific for 2'-deoxyribosides, studies have shown that its substrate range can be different from TPs from other tissues, indicating natural variations that can be explored for synthetic purposes. plos.orgnih.gov

Creation of Bifunctional Fusion Enzymes:

A significant strategy to improve the efficiency of nucleoside synthesis is the creation of bifunctional fusion enzymes. The synthesis of purine nucleosides often involves a two-enzyme system where a pyrimidine nucleoside phosphorylase generates the pentose-1-phosphate from a pyrimidine nucleoside, which is then used by a purine nucleoside phosphorylase to synthesize the target purine nucleoside. nih.gov By genetically fusing a PNP and a TP from Thermus thermophilus, researchers have created a single polypeptide chain that performs both catalytic steps. fuerstlab.comnih.gov This approach offers several advantages, including simplified purification, ensured stoichiometric balance of the two enzymatic activities, and potentially enhanced catalytic efficiency due to substrate channeling. nih.gov These fusion enzymes have demonstrated activity over a broad range of temperatures (60-90 °C) and pH (6-8), making them robust biocatalysts. fuerstlab.com

The table below highlights some of the engineering strategies applied to nucleoside phosphorylases and their outcomes.

EnzymeEngineering StrategyKey Mutation(s)Improved PropertyReference
Human Purine Nucleoside PhosphorylaseSite-directed mutagenesis and directed evolutionY88FIncreased activity towards 2',3'-dideoxyinosine nih.gov
Thermus thermophilus Purine Nucleoside Phosphorylase and Thymidine PhosphorylaseGenetic fusionN/A (Fusion of PNP and TP)Creation of a bifunctional enzyme for one-pot nucleoside synthesis fuerstlab.comnih.gov
Alicyclobacillus sp. Purine Nucleoside PhosphorylaseInsertions–Deletions (InDels) strategyΔS2, V102KBroadened substrate promiscuity to include pyrimidine nucleosides acs.org

Table 2: Examples of Engineering Strategies for Nucleoside Phosphorylases.

Analytical Techniques for Research Characterization

The accurate characterization of this compound and its synthetic intermediates is essential for monitoring reaction progress, determining purity, and verifying chemical structures. A combination of chromatographic and spectroscopic methods is typically employed for these purposes.

Chromatographic Methods (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a powerful tool for the separation and quantification of sugar phosphates. Due to the polar and ionic nature of these compounds, specialized chromatographic techniques are often required. sielc.com

Reversed-Phase Ion-Pair Chromatography:

This technique is particularly useful for separating ionic compounds like sugar phosphates on a non-polar stationary phase. oup.comoup.com An ion-pairing reagent, such as tetrabutylammonium, is added to the mobile phase to form a neutral ion pair with the charged phosphate group, allowing for retention on a reversed-phase column (e.g., C18). researchgate.net The separation can be optimized by adjusting the concentration of the ion-pairing reagent, the organic modifier in the mobile phase, the pH, and the temperature. nih.gov This method has been successfully used to separate various sugar phosphates, including glucose-6-phosphate and fructose-6-phosphate. oup.comoup.com

Mixed-Mode Chromatography:

Mixed-mode chromatography columns, such as Primesep SB, which have both reversed-phase and ion-exchange characteristics, are also effective for separating sugar phosphates. The separation is based on a combination of hydrophobic and anion-exchange interactions. sielc.com

A specific HPLC method for the separation of ribose-5-phosphate, deoxyribose-1-phosphate, and ribose-1-phosphate (B8699412) has been reported using a µBondapak/NH2 column. The separation was achieved through a gradient elution with different buffer systems. nih.gov

The table below provides an example of HPLC conditions used for the analysis of sugar phosphates.

ParameterConditionReference
Column µBondapak/NH2 (4 mm x 300 mm) nih.gov
Mobile Phase A 0.13 M Borate buffer (pH 7.5) nih.gov
Mobile Phase B Water nih.gov
Mobile Phase C 0.05 M Borate buffer with 0.1 M MgCl₂ (pH 9.6) nih.gov
Mobile Phase D 0.05 M Sodium acetate-acetic acid buffer with 0.1 M MgCl₂ (pH 5.0) nih.gov
Elution Gradient elution nih.gov
Detection Spectrophotometric determination after enzymatic hydrolysis and derivatization nih.gov

Table 3: Example of HPLC Conditions for the Separation of Sugar Phosphates.

Spectroscopic Methods (e.g., NMR for structural verification of synthetic intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its synthetic analogues and intermediates. fuerstlab.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the connectivity of atoms and the stereochemistry of the molecule. omicsonline.orgresearchgate.netnih.gov

1D NMR (¹H and ³¹P):

¹H NMR provides information about the number and environment of protons in the molecule. For 2-deoxy-D-ribose, the spectrum shows a mixture of alpha- and beta-anomers in furanose and pyranose forms. researchgate.netchemicalbook.com The chemical shifts and coupling constants of the protons can be used to deduce the relative stereochemistry of the sugar ring. ³¹P NMR is used to identify the presence of the phosphate group and can provide information about its chemical environment.

2D NMR (COSY, HSQC, HMBC):

2D NMR experiments are crucial for assigning the complex spectra of sugar derivatives.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the proton network within the sugar ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, enabling the assignment of the carbon signals. youtube.com

Conformational studies of stable analogues of this compound have been conducted using NMR, indicating similar conformational equilibria to the natural phosphate. fuerstlab.com

The table below presents predicted ¹H NMR chemical shifts for 2-deoxy-D-ribose, which is the core structure of the target compound.

ProtonPredicted Chemical Shift (ppm) in D₂O
H-1 (α)~5.30
H-1 (β)-
H-2~1.72 - 2.01
H-3~3.93 - 4.12
H-4~3.86
H-5~3.60 - 3.78

Table 4: Predicted ¹H NMR Chemical Shifts for 2-Deoxy-D-ribose. Data is based on predicted spectra and may vary based on experimental conditions. The spectrum represents a mixture of anomers. chemicalbook.com

Future Directions in 2 Deoxy Alpha D Ribose 1 Phosphate Research

Elucidation of Novel Metabolic Interconnections

The canonical role of 2-deoxy-alpha-D-ribose 1-phosphate is in the salvage pathway, where it is generated from deoxynucleosides by nucleoside phosphorylases. wikipedia.orgymdb.ca However, emerging research points towards a more complex metabolic network. Future investigations are poised to uncover novel connections between deoxyribose metabolism and other fundamental cellular processes.

Recent studies have identified alternative oxidative pathways for the catabolism of 2-deoxy-d-ribose (B167953) in various bacteria. nih.govnih.gov These pathways convert deoxyribose into intermediates like deoxyribonate and ketodeoxyribonate, which are then cleaved to enter central metabolism. nih.govnih.gov One proposed pathway in Pseudomonas simiae involves the oxidation of deoxyribose to a lactone, which is then hydrolyzed to deoxyribonate. nih.gov This suggests that 2-deoxy-d-ribose and its derivatives are not just salvageable building blocks but can also be utilized as a carbon and energy source through routes independent of the well-known deoxyribose-5-phosphate aldolase (B8822740) (DERA) pathway. nih.govwikipedia.org

Furthermore, the generation of 5-deoxy-d-ribose (B565693) as a byproduct of radical S-adenosyl-L-methionine (SAM) enzymes and its subsequent salvage through a 1-phosphate intermediate highlights a parallel pathway whose enzymes and intermediates could interact with or influence the metabolism of this compound. nih.govnih.gov Research into these novel catabolic and salvage pathways could reveal how cells adapt to different nutrient sources and manage the byproducts of various metabolic reactions. nih.govnih.gov The connection to the pentose (B10789219) phosphate (B84403) pathway (PPP), the primary source of ribose for nucleotide synthesis, also warrants deeper investigation, particularly how the flux between these interconnected pathways is regulated. vt.edunih.govportlandpress.com

Advanced Enzymatic and Chemoenzymatic Synthetic Strategies

The synthesis of this compound is crucial for its use in the enzymatic production of various nucleoside analogues, many of which have therapeutic importance. nih.govsigmaaldrich.com While chemical synthesis is possible, it often involves multiple protection and deprotection steps and can result in a mixture of anomers, leading to low yields. rsc.org Consequently, future research is heavily focused on refining enzymatic and chemoenzymatic methods that offer high stereoselectivity and efficiency.

A prominent strategy involves the use of nucleoside phosphorylases (NPs) to catalyze the phosphorolysis of a suitable deoxynucleoside donor. nih.govrsc.org For example, a highly efficient method uses the near-irreversible enzymatic phosphorolysis of 7-methyl-2'-deoxyguanosine in the presence of purine (B94841) nucleoside phosphorylase to produce 2-deoxy-α-D-ribose 1-phosphate in near-quantitative yields. nih.gov

Future advancements will likely focus on:

One-Pot Cascade Reactions: Combining multiple enzymes, such as ribokinase, phosphopentomutase, and nucleoside phosphorylases, in a single reaction vessel allows for the direct conversion of D-pentoses into target nucleosides via the 1-phosphate intermediate. researchgate.net

Thermostable Enzymes: Employing enzymes from thermophilic organisms offers greater stability and efficiency, enabling the synthesis of modified pentose-1-phosphates that can serve as building blocks for novel nucleosides. researchgate.net

Synthesis of Stable Analogues: The development of synthetic routes for stable analogues of this compound, such as C1-phosphonamidate derivatives, is another key area. researchgate.net These analogues are designed to resist enzymatic degradation and can be valuable as probes or potential therapeutic agents. researchgate.net

Synthetic StrategyKey EnzymesStarting Material (Example)ProductKey Advantages
Enzymatic Phosphorolysis Purine Nucleoside Phosphorylase (PNP)7-methyl-2'-deoxyguanosineThis compoundHigh yield, stereospecificity, simple procedure. nih.gov
One-Pot Cascade Ribokinase, Phosphopentomutase, Nucleoside Phosphorylase2-deoxy-D-riboseModified NucleosidesEfficient multi-step synthesis in a single vessel. researchgate.net
Chemoenzymatic Synthesis Thermostable Pyrimidine (B1678525) Nucleoside PhosphorylasesUridine, Thymidine (B127349)Modified Pentose-1-PhosphatesAccess to novel building blocks, enhanced enzyme stability. researchgate.net

Structural Biology of Enzyme Complexes

Understanding the three-dimensional structures of the enzymes that metabolize this compound is fundamental to deciphering their mechanisms and specificity. Future research in structural biology will focus not just on individual enzymes but on their transient complexes, which are crucial for channeling unstable intermediates like the target compound.

Key enzymes in this pathway include N-deoxyribosyltransferases (NDTs) and phosphopentomutase. researchgate.net Structural studies, primarily using X-ray crystallography, have provided significant insights. For instance, the structure of NDTs reveals how they catalyze the transfer of a 2'-deoxyribose moiety between nucleobases and why they are specific for deoxynucleosides over ribonucleosides. researchgate.net The structure of the enzyme with a bound ribonucleoside shows that a key glutamate (B1630785) residue forms a hydrogen bond with the 2'-hydroxyl group, rendering it unreactive. researchgate.net

Future directions in this area include:

Characterizing Oligomeric States: Many metabolic enzymes, such as 2-deoxy-D-ribose-5-phosphate aldolase (DERA), exist as dimers or tetramers. nih.gov Determining the functional significance of these quaternary structures is essential for understanding their catalytic activity and regulation. nih.gov

Visualizing Enzyme-Substrate Complexes: Capturing high-resolution structures of enzymes like NDTs bound to their substrates, products, and transition-state analogues can illuminate the precise molecular interactions that govern catalysis. researchgate.netnih.gov

Structure-Based Enzyme Engineering: Detailed structural knowledge enables the rational design of chimeric or mutant enzymes with altered substrate specificities or enhanced catalytic properties. nih.gov For example, structure-based design has been used to create phosphodeoxyribosyltransferases with new activities, opening pathways for the synthesis of novel deoxyribonucleotides. nih.gov

Development of Pathway Modulators for Biochemical Probes

To dissect the complex roles of this compound in cellular metabolism, specific chemical tools are needed. The development of potent and selective modulators—inhibitors or activators—for the enzymes in its metabolic pathway is a critical future direction. These modulators can serve as biochemical probes to study pathway flux, validate enzymes as therapeutic targets, and investigate physiological processes. researchgate.netnih.gov

One promising approach is the design of stable substrate analogues. researchgate.net Because the glycosidic bond in this compound is labile, researchers are synthesizing non-hydrolyzable mimics. For example, C1-phosphonamidate analogues have been created as stable mimics of the natural phosphate. researchgate.net Although initial versions were not potent inhibitors of E. coli thymidine phosphorylase, this strategy lays the groundwork for future iterations with improved activity. researchgate.net

The development of these probes is particularly relevant for studying processes like angiogenesis, where thymidine phosphorylase (an enzyme that produces this compound) is known to play a role. sigmaaldrich.comnih.gov By selectively inhibiting this enzyme, researchers can clarify the specific contribution of this pathway to the formation of new blood vessels. nih.gov The use of metabolic probes can also extend to imaging techniques to visualize metabolic activity within cells and tissues. rsc.org

Computational Modeling of this compound Metabolism and Enzyme Kinetics

Computational modeling provides a powerful framework for integrating experimental data to understand and predict the behavior of metabolic networks. Future research will increasingly rely on mathematical models to simulate the dynamics of this compound metabolism.

Kinetic models, such as those developed for the pentose phosphate pathway in yeast, can be constructed to describe the flow of metabolites through the deoxyribose salvage pathway. ebi.ac.uk Such models would incorporate the kinetic parameters (e.g., Vmax, Km) of key enzymes like thymidine phosphorylase, purine nucleoside phosphorylase, and phosphopentomutase. ymdb.ca By simulating the system under different conditions, these models can predict changes in metabolite concentrations and fluxes in response to genetic perturbations or environmental stimuli. ebi.ac.uk

Computational approaches are also vital for:

Metabolic Flux Analysis: To quantify the relative contributions of different interconnected pathways, such as the PPP and salvage pathways, to the cellular pool of deoxyribose phosphates. researchgate.net

Molecular Dynamics (MD) Simulations: To complement static crystal structures by modeling the dynamic motions of enzymes and their substrates. MD simulations can provide insights into the catalytic mechanism, substrate binding, and the effects of mutations.

Structure-Based Drug Design: Computational docking and screening can accelerate the discovery of novel pathway modulators by predicting how potential inhibitors bind to the active sites of target enzymes.

By integrating these computational strategies with experimental validation, researchers can build a comprehensive, system-level understanding of this compound metabolism.

Q & A

Basic Research Questions

Q. What metabolic pathways involve 2-deoxy-α-D-ribose 1-phosphate, and how is its role characterized experimentally?

  • Methodological Answer : The compound is a key intermediate in the catabolism of deoxyribonucleosides, particularly in the thymidine salvage pathway. Thymidine phosphorylase (EC 2.4.2.4) catalyzes its formation from thymidine and inorganic phosphate . Its metabolism is classified under GO:0046384, with parent pathways (e.g., deoxyribose phosphate metabolism) and child classes (e.g., catabolic processes) . Experimental characterization involves isotopic labeling (e.g., using ²⁵P or ¹⁴C tracers) to track flux in cell lysates or purified enzyme systems. For example, in rat brain studies, 96% of administered 2-deoxy-D-galactose was metabolized to its 1-phosphate derivative, quantified via TLC and enzymatic assays .

Q. Which enzymes synthesize or degrade 2-deoxy-α-D-ribose 1-phosphate, and how are their activities assayed?

  • Methodological Answer :

  • Synthesis : Thymidine phosphorylase produces the compound via reversible phosphorolysis of thymidine . Assays involve monitoring thymine release spectrophotometrically (λ = 300 nm) or via HPLC.
  • Degradation : 2-Deoxyribose 5-phosphate aldolase cleaves it into D-glyceraldehyde 3-phosphate and acetaldehyde. Activity is measured by coupling to NADH-dependent reactions (e.g., lactate dehydrogenase) to track acetaldehyde production .
  • Phosphatases : Non-specific phosphatases, such as those in chickpea (CaIMP), hydrolyze phosphorylated sugars. Kinetic assays (pH/temperature optima, substrate specificity) and genetic complementation (e.g., in Arabidopsis vtc4 mutants) validate activity .

Q. What are the physicochemical properties of 2-deoxy-α-D-ribose 1-phosphate, and how do they influence experimental handling?

  • Methodological Answer :

  • Solubility : Highly water-soluble (50 mg/mL in H₂O), with stability optimized at neutral pH and low temperatures to prevent hydrolysis .
  • Detection : NMR (¹H/³¹P) and mass spectrometry (ESI-MS) are used for structural confirmation. For quantification, enzymatic assays (e.g., galactose dehydrogenase after phosphatase treatment) or colorimetric phosphate release methods are employed .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity data for phosphatases acting on 2-deoxy-α-D-ribose 1-phosphate?

  • Methodological Answer : Discrepancies arise from species-specific enzyme variations. For example, chickpea CaIMP hydrolyzes fructose 1,6-bisphosphate and phytate, while soybean homologs do not . Strategies include:

  • Comparative kinetics : Measure Kₘ and Vₘₐₓ across homologs under standardized conditions.
  • Structural analysis : Use X-ray crystallography (e.g., PDB 3GPB for ligand-binding studies) to identify active-site residues influencing specificity .
  • Genetic validation : Knockout/knock-in models (e.g., vtc4 mutants) test functional conservation .

Q. What experimental challenges arise when studying 2-deoxy-α-D-ribose 1-phosphate accumulation in neurological models, and how are they addressed?

  • Methodological Answer : In rat brain studies, the compound accumulates due to analog metabolism (e.g., 2-deoxy-D-galactose), mimicking galactosemia-induced neurotoxicity . Challenges include:

  • Blood-brain barrier penetration : Use intraperitoneal injection with high-dose analogs (1 mmol/kg).
  • Metabolite isolation : Homogenize tissue in perchloric acid to stabilize phosphorylated intermediates, followed by anion-exchange chromatography .
  • Toxicity mitigation : Co-administer phosphatase inhibitors (e.g., lithium) to block downstream pathways .

Q. How can structural insights into 2-deoxy-α-D-ribose 1-phosphate binding inform inhibitor design for therapeutic applications?

  • Methodological Answer : Studies on glycogen phosphorylase b (PDB 3GPB) reveal that phosphorylated ligands retain glucosyl interactions but adopt distinct phosphate conformations . Strategies include:

  • Molecular docking : Screen analogs (e.g., methylenephosphonates) for stable binding.
  • Dynamic simulations : Analyze ligand-induced conformational changes (e.g., T-state vs. R-state stabilization) .
  • Enzymatic assays : Test competitive inhibition using synthetic derivatives (e.g., 2-fluoro analogs) to assess potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.